3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-7(2-4-8)9-5-6-14-15-9/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNMLMRUGSDQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Fluorinated Heterocyclic Chemistry
The study of 3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole is firmly rooted in the dynamic and rapidly expanding field of fluorinated heterocyclic chemistry. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to biological processes and are present in a vast majority of bioactive compounds. tandfonline.comrsc.org The deliberate introduction of fluorine into these scaffolds has become a key strategy in drug design. tandfonline.comnih.gov
Fluorine's unique properties, such as its high electronegativity and small size, allow it to significantly alter the physicochemical characteristics of a molecule. nih.gov Incorporating fluorine or fluorine-containing groups like trifluoromethoxy can lead to:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body. This can increase a drug's half-life. tandfonline.comnbinno.com
Increased Lipophilicity: Fluorination can increase a molecule's affinity for non-polar, lipid-like environments, which can improve its ability to cross biological membranes. nbinno.commdpi.comnih.gov
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can affect a molecule's interaction with biological targets. tandfonline.comnih.gov
The combination of a heterocyclic nucleus with fluorine-containing substituents is a proven approach in the development of novel pharmaceuticals and agrochemicals, with numerous approved products featuring these structural blends. rsc.orgnih.gov
Significance of Pyrazole Scaffolds in Modern Chemical Research
The 1H-pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. It is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govdntb.gov.ua This designation stems from its frequent appearance in successful drug molecules and its versatile chemical properties.
The pyrazole (B372694) nucleus is a cornerstone of numerous approved drugs used to treat a wide range of diseases. tandfonline.comnih.gov Its utility is demonstrated by its presence in blockbuster drugs targeting various conditions, from different types of cancers to viral infections and inflammatory diseases. tandfonline.comnih.govglobalresearchonline.net For example, several inhibitors of protein kinases (PKs), a critical class of enzymes often implicated in cancer, incorporate a pyrazole ring in their structure. nih.govdntb.gov.ua
The value of the pyrazole scaffold can be attributed to several factors:
Synthetic Accessibility: Chemists have developed a wide array of reliable methods for synthesizing and modifying the pyrazole ring. nih.govdntb.gov.ua
Metabolic Stability: The pyrazole ring itself is generally robust and resistant to metabolic breakdown. nih.gov
Versatile Bioisostere: It can act as a bioisosteric replacement for other chemical groups, allowing chemists to fine-tune a molecule's properties while maintaining its biological activity. nih.govdntb.gov.ua
Diverse Biological Activities: Pyrazole derivatives have demonstrated a vast spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antifungal activities. globalresearchonline.net
| Drug Name | Therapeutic Use |
|---|---|
| Crizotinib | Anticancer (Lung Cancer) |
| Ruxolitinib | Anticancer (Myelofibrosis), Anti-inflammatory |
| Celecoxib | Anti-inflammatory (COX-2 inhibitor) |
| Sildenafil | Erectile Dysfunction, Pulmonary Hypertension |
| Lenacapavir | Antiviral (HIV) |
Data derived from multiple sources highlighting the therapeutic diversity of pyrazole-based medicines. nih.govtandfonline.comnih.govglobalresearchonline.net
Overview of Trifluoromethoxy Group Influence in Organic Molecules
The trifluoromethoxy group (-OCF3) is a unique fluorinated substituent that is increasingly utilized in the design of pharmaceuticals and agrochemicals. nbinno.comnih.gov It is often considered a "pseudo-halogen" due to electronic properties that are similar to those of chlorine or fluorine atoms. nih.gov However, its impact on molecular properties is distinct and highly valuable.
The incorporation of a trifluoromethoxy group can confer several advantageous properties to a molecule:
Metabolic Stability: Like the trifluoromethyl group, the trifluoromethoxy group is highly resistant to metabolic degradation, which is a key factor in designing drugs with longer durations of action. nbinno.com
Strong Electron-Withdrawing Nature: The -OCF3 group is a powerful electron-withdrawing group, which can influence the electronic distribution within an aromatic ring and affect how the molecule binds to its biological target. nbinno.com
Modulation of Conformation: The steric bulk of the group can influence the preferred three-dimensional shape of a molecule, which can be critical for selective binding to a receptor or enzyme.
| Property | Hydrogen (-H) | Methoxy (-OCH3) | Trifluoromethoxy (-OCF3) |
|---|---|---|---|
| Electronic Effect | Neutral | Electron-donating | Strongly electron-withdrawing |
| Lipophilicity (Contribution) | Low | Moderate | High |
| Metabolic Stability | Susceptible to oxidation | Susceptible to O-dealkylation | Highly stable |
This table provides a generalized comparison of the properties imparted by different substituents on an aromatic ring, based on established chemical principles. nbinno.comnih.gov
Research Trajectories for Novel Organic Compounds Like 3 4 Trifluoromethoxy Phenyl 1h Pyrazole
Retrosynthetic Analysis of the Pyrazole Core
A retrosynthetic analysis of the this compound core provides a strategic roadmap for its synthesis. The most established and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govyoutube.combeilstein-journals.org
Applying this logic, the target molecule can be disconnected at the N1-C5 and N2-C3 bonds of the pyrazole ring. This disconnection reveals two primary synthons: a 4-(trifluoromethoxy)phenyl hydrazine synthon and a three-carbon chain synthon equivalent to a 1,3-dicarbonyl system. The corresponding synthetic equivalents (reagents) for these synthons are 4-(trifluoromethoxy)phenylhydrazine and a suitable 1,3-dicarbonyl compound , such as 1-[4-(trifluoromethoxy)phenyl]propane-1,3-dione or its synthetic equivalent. This approach forms the basis for the synthetic strategies discussed in the subsequent sections.
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target pyrazole hinges on the efficient preparation of its key precursors. This section outlines the synthesis of the essential hydrazine and dicarbonyl components.
4-(Trifluoromethoxy)phenylhydrazine is a crucial building block for introducing the trifluoromethoxy-substituted phenyl moiety onto the pyrazole ring. chemimpex.com This compound is commercially available, often as its more stable hydrochloride salt, 4-(trifluoromethoxy)phenylhydrazine hydrochloride. chemicalbook.comchemdad.comchemicalbook.com Its availability simplifies the initial steps of the synthesis, allowing researchers to focus on the preparation of the dicarbonyl partner and the subsequent cyclization.
For laboratory-scale synthesis, a common route to aryl hydrazines involves the diazotization of the corresponding aniline followed by reduction. In this case, 4-(trifluoromethoxy)aniline would be treated with sodium nitrite in the presence of a strong acid (like hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is then reduced, typically using a reducing agent like tin(II) chloride or sodium sulfite, to yield the desired 4-(trifluoromethoxy)phenylhydrazine.
Table 1: Properties of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
| Property | Value |
|---|---|
| CAS Number | 133115-72-7 |
| Molecular Formula | C7H8ClF3N2O |
| Molecular Weight | 228.60 g/mol |
| Appearance | White to pale brown solid/powder |
| Melting Point | 230 °C (lit.) |
Data sourced from various chemical suppliers. chemdad.comchemicalbook.com
The choice of the 1,3-dicarbonyl compound is critical as it provides the three-carbon backbone of the pyrazole ring. To synthesize this compound, a 1,3-dicarbonyl compound bearing a 4-(trifluoromethoxy)phenyl group is required. A common precursor for this is 4'-(trifluoromethoxy)acetophenone.
One of the most effective methods to convert an acetophenone into a 1,3-dicarbonyl compound (specifically, a β-ketoester) is the Claisen condensation. In this reaction, 4'-(trifluoromethoxy)acetophenone is treated with a suitable ester, such as diethyl carbonate or ethyl acetate, in the presence of a strong base like sodium ethoxide or sodium hydride. This process generates the corresponding β-ketoester, for instance, ethyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate. Alternatively, reaction with an acyl chloride can yield a 1,3-diketone. nih.govbeilstein-journals.org These 1,3-dicarbonyl compounds can then be directly used in the cyclocondensation step.
Cyclocondensation Reactions for Pyrazole Ring Formation
The final and key step in the synthesis is the cyclocondensation reaction between 4-(trifluoromethoxy)phenylhydrazine and the 1,3-dicarbonyl precursor. This reaction, a variation of the Knorr synthesis, forms the aromatic pyrazole ring. youtube.comnih.gov
The reaction proceeds by mixing the two precursors, often in a suitable solvent. The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons, followed by dehydration to form a hydrazone or enamine intermediate. Subsequent intramolecular cyclization and elimination of a water molecule lead to the formation of the stable, aromatic pyrazole ring. youtube.com
The efficiency and regioselectivity of the pyrazole synthesis can be significantly influenced by the reaction conditions. researchgate.net Key parameters for optimization include the choice of solvent, temperature, and the use of catalysts.
Solvent Effects: The choice of solvent can affect reaction rates and, in some cases, the regioselectivity of the product. Ethanol is a commonly used solvent, often facilitating the reaction under reflux conditions. Acetic acid is another frequent choice, as it can act as both a solvent and an acid catalyst, promoting the dehydration steps. In some instances, ionic liquids have been employed to achieve high yields and selectivity. nih.gov
Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to drive the condensation and dehydration steps to completion. However, some reactions can proceed at room temperature, particularly with highly reactive substrates. nih.gov Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields for similar pyrazole formations. mdpi.com
Catalysis: The cyclocondensation is frequently catalyzed by acids (e.g., HCl, H2SO4, or acetic acid) or bases. google.comgoogle.com Acid catalysis facilitates the dehydration of the intermediate carbinolamine and hydrazone intermediates. researchgate.net In some protocols, Lewis acids or solid catalysts like nano-ZnO have been used to promote the reaction under greener conditions. nih.gov The pH of the reaction medium is a critical factor, with optimal conditions often found in the range of 0 to 6.9. google.comgoogle.com
Table 2: Summary of Reaction Conditions for Knorr-type Pyrazole Synthesis
| Parameter | Common Conditions | Rationale |
|---|---|---|
| Solvent | Ethanol, Acetic Acid, DMF | Solubilizes reactants; can act as a catalyst (acetic acid). |
| Temperature | Room Temperature to Reflux | Provides energy for dehydration and cyclization steps. |
| Catalyst | Acid (HCl, H2SO4), Base (NaOH), Lewis Acid (ZnO) | Accelerates condensation and dehydration steps. |
| pH | 0 - 6.9 | Influences the rate-determining step and can control selectivity. researchgate.netgoogle.comgoogle.com |
The mechanism of the Knorr pyrazole synthesis has been extensively studied. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the formation of two possible regioisomers is a key consideration. The regiochemical outcome is determined by which carbonyl group undergoes the initial nucleophilic attack by which nitrogen atom of the hydrazine.
The reaction is believed to proceed through several key steps:
Initial Condensation: One of the nitrogen atoms of 4-(trifluoromethoxy)phenylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This initial attack is often directed by both steric and electronic factors. The more electrophilic carbonyl carbon is typically attacked first.
Intermediate Formation: This leads to the formation of a hydrazone or an enamine intermediate after dehydration. The equilibrium between these intermediates can be influenced by the reaction conditions, particularly the pH.
Cyclization and Dehydration: The remaining nitrogen atom then attacks the second carbonyl group in an intramolecular fashion. This cyclization step is followed by a final dehydration to yield the aromatic pyrazole ring.
Kinetic studies on similar reactions have shown that the rate-determining step can shift depending on the pH of the medium. researchgate.net The electronic nature of substituents on both the phenylhydrazine and the dicarbonyl compound can also influence reaction rates and the regioselectivity of the final product. researchgate.net For this compound, the specific 1,3-dicarbonyl precursor used will dictate the potential for isomer formation and the strategies needed to control the regioselectivity.
Alternative Synthetic Routes to this compound
Beyond the classical condensation of 1,3-dicarbonyl compounds with hydrazine, alternative routes offer different pathways to the target pyrazole, often providing advantages in terms of substrate availability and reaction control.
One significant alternative approach involves a two-step sequence commencing with a Claisen-Schmidt condensation to form a chalcone intermediate. scispace.comtaylorandfrancis.com This is followed by a cyclization reaction with hydrazine. The key precursor, an α,β-unsaturated ketone, is synthesized from 4-(trifluoromethoxy)acetophenone and a suitable aldehyde. This chalcone is then reacted with hydrazine hydrate, which attacks the carbonyl group and the β-carbon, leading to a cyclization and subsequent dehydration to form the stable pyrazole ring.
Another versatile alternative is the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.com This method typically involves the reaction of a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide like N,N-dimethylformamide, DMF). For the synthesis of the target compound, the hydrazone of 4-(trifluoromethoxy)acetophenone would be subjected to the Vilsmeier-Haack conditions. This reaction can lead to the formation of a 4-formylpyrazole derivative, which can be a useful intermediate for further functionalization. researchgate.netnih.govnih.gov
One-pot, multi-component reactions represent a highly efficient alternative synthetic strategy. chemistryviews.org These reactions combine three or more reactants in a single step to form the final product, avoiding the need to isolate intermediates. A plausible multi-component approach for this compound could involve the reaction of 4-(trifluoromethoxy)acetophenone, an aldehyde, and a hydrazine source in the presence of a suitable catalyst. acs.org
| Synthetic Route | Key Precursors | Typical Reagents | Key Features |
|---|---|---|---|
| From Chalcones | Aryl Acetophenone, Aldehyde | Base (e.g., NaOH, KOH), Hydrazine Hydrate | Two-step process, allows for wide substitution patterns on the pyrazole ring. |
| Vilsmeier-Haack Reaction | Aryl Acetophenone Hydrazone | POCl₃, DMF | Yields 4-formylpyrazoles, useful for further derivatization. |
| Multi-component Reaction | Aryl Acetophenone, Aldehyde, Hydrazine | Acid or base catalyst | One-pot synthesis, high atom economy and efficiency. |
Green Chemistry Approaches in the Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles, aiming to reduce environmental impact through the use of alternative energy sources and environmentally benign solvents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mdpi.com The synthesis of this compound from the corresponding chalcone and hydrazine hydrate can be efficiently carried out under microwave irradiation. This technique provides rapid and uniform heating of the reaction mixture, which can accelerate the rate of the cyclocondensation reaction.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. researchgate.netktu.edu The synthesis of pyrazoles and their precursors, such as chalcones, has been successfully performed using this method. taylorandfrancis.com
Mechanochemical Synthesis (Ball Milling): Mechanochemistry offers a solvent-free or low-solvent approach to synthesis. In a ball mill, the mechanical energy from grinding media is used to induce chemical reactions. The synthesis of pyrazoles from chalcones and hydrazine has been demonstrated to be highly efficient under mechanochemical conditions, often proceeding rapidly and in high yield without the need for a solvent. researchgate.netnih.gov This method is particularly environmentally friendly as it minimizes solvent waste.
Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxicity, availability, and low cost. Multi-component reactions for the synthesis of pyrazole derivatives have been successfully carried out in water, sometimes with the aid of a phase-transfer catalyst or surfactant. chemistryviews.org
| Green Approach | Typical Conditions | Advantages | Applicability to Target Compound |
|---|---|---|---|
| Microwave-Assisted | Sealed vessel, 100-150°C, 5-30 min | Rapid reaction rates, higher yields, reduced side products. mdpi.com | Applicable to the cyclization of the chalcone precursor with hydrazine. |
| Ultrasound-Assisted | Ultrasonic bath/probe, room temp. to moderate heat | Energy efficient, enhanced reaction rates. ktu.edu | Potentially useful for both chalcone formation and pyrazole cyclization. |
| Mechanochemical | Ball mill, solvent-free, room temp. | Solvent-free, high efficiency, short reaction times. researchgate.net | Highly suitable for the reaction of solid chalcone precursor with hydrazine. |
| Green Solvents (e.g., Water) | Aqueous medium, often with catalyst, reflux | Environmentally benign, safe, and inexpensive. | Applicable for multi-component synthesis strategies. |
Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety
The phenyl ring of this compound is subject to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are dictated by the electronic properties of the two substituents: the pyrazole ring and the trifluoromethoxy group (-OCF₃).
The trifluoromethoxy group is a moderately deactivating substituent due to its strong inductive electron-withdrawing effect (-I effect), which makes electrophilic attack on the phenyl ring slower compared to benzene. However, the oxygen atom's lone pairs can participate in resonance, providing a weak electron-donating effect (+R effect). This resonance effect directs incoming electrophiles to the ortho and para positions. lookchem.com
Given that the pyrazole ring already occupies the para position (C4) of the phenyl ring, any further electrophilic substitution is directed to the two equivalent ortho positions (C3 and C5). Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to yield 3'- or 5'-substituted derivatives.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on the Phenyl Moiety
| Reaction | Typical Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 3-[3-Nitro-4-(trifluoromethoxy)phenyl]-1H-pyrazole |
| Bromination | Br₂ / FeBr₃ | 3-[3-Bromo-4-(trifluoromethoxy)phenyl]-1H-pyrazole |
| Acylation | RCOCl / AlCl₃ | 3-[3-Acyl-4-(trifluoromethoxy)phenyl]-1H-pyrazole |
It is important to note that the pyrazole ring itself is an electron-rich heterocycle and is also susceptible to electrophilic attack, primarily at its C4 position. Consequently, reaction conditions must be carefully controlled to achieve selective substitution on the phenyl moiety over the pyrazole ring.
Reactions at the Pyrazole Nitrogen Atoms
The two nitrogen atoms in the pyrazole ring provide sites for nucleophilic attack, leading to various N-substituted derivatives. The presence of a mobile proton on one of the nitrogen atoms also gives rise to tautomerism.
N-alkylation and N-acylation of unsymmetrical pyrazoles like this compound typically yield a mixture of two regioisomers: the N1 and N2 substituted products. The N1 isomer has the substituent on the nitrogen atom distal to the C3-substituent, while the N2 isomer has the substituent on the nitrogen adjacent to it.
The ratio of these isomers is influenced by several factors, including the steric bulk of the C3-substituent, the nature of the alkylating or acylating agent, the base employed, and the solvent. researchgate.netacs.org For 3-aryl-pyrazoles, N-alkylation often shows a preference for the N1 isomer, which is sterically less hindered. acs.orgsemanticscholar.org However, variations in reaction conditions can alter this selectivity. beilstein-journals.org For instance, the use of different bases and solvents can significantly impact the regioisomeric ratio. beilstein-journals.org
Table 2: Representative Conditions for N-Alkylation of 3-Aryl-1H-pyrazoles
| Electrophile | Base | Solvent | Typical Outcome | Reference |
|---|---|---|---|---|
| Alkyl Halide (e.g., CH₃I) | K₂CO₃ | DMSO | Predominantly N1 isomer | researchgate.netacs.org |
| Alkyl Halide (e.g., C₅H₁₁Br) | Cs₂CO₃ | DMF | Mixture of N1 and N2 isomers | beilstein-journals.org |
| Trichloroacetimidates | CSA (acid catalyst) | DCE | Mixture, major isomer controlled by sterics | mdpi.comsemanticscholar.org |
| Aryl Iodide | K₃PO₄·H₂O | Water (Fe-catalyzed) | Mixture of N1 and N2 isomers | lookchem.com |
Note: This table presents general findings for 3-aryl-pyrazoles, which are applicable to the target compound.
Unsubstituted 1H-pyrazoles with different substituents at the C3 and C5 positions exist as a mixture of two rapidly interconverting annular tautomers. For this compound, this equilibrium involves the proton residing on either N1 or N2, leading to two distinct forms:
This compound
5-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole
This rapid proton exchange means that the C3 and C5 positions are often chemically and spectroscopically equivalent on the NMR timescale at room temperature. The position of this equilibrium is influenced by the nature of the substituent, the solvent, temperature, and pH. For most 3(5)-arylpyrazoles in solution, the equilibrium tends to favor the tautomer where the aryl group is at the 3-position.
Functionalization of the Pyrazole Ring System
The pyrazole ring itself is an aromatic, electron-rich system that can undergo various functionalization reactions, most notably electrophilic substitution at the C4 position and cross-coupling reactions following prior halogenation.
The C4 position of the 1H-pyrazole ring is the most nucleophilic and sterically accessible carbon, making it the primary site for electrophilic attack. Halogenation of 3-aryl-1H-pyrazoles occurs almost exclusively at this position. beilstein-archives.orgresearchgate.net Common and efficient halogenating agents include N-halosuccinimides such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS). These reactions are typically carried out under mild conditions at room temperature and provide the 4-halo derivatives in good to excellent yields. beilstein-archives.org
The resulting 4-halo-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole is a key intermediate for further derivatization, particularly in cross-coupling reactions.
Table 3: General Conditions for Halogenation of 3-Aryl-1H-pyrazoles
| Halogenating Agent | Solvent | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | DMSO | Room Temperature, 2-3h | 4-Bromo-3-aryl-1H-pyrazole | beilstein-archives.org |
| N-Chlorosuccinimide (NCS) | Acetonitrile | 40 °C, 3h | 4-Chloro-3-aryl-1H-pyrazole | researchgate.net |
| N-Iodosuccinimide (NIS) | DMSO | Room Temperature, 3h | 4-Iodo-3-aryl-1H-pyrazole | beilstein-archives.org |
The introduction of an aryl or heteroaryl substituent at the C4 position of the pyrazole ring is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. rsc.orgnih.govorganic-chemistry.org The typical strategy involves the coupling of a 4-halo-pyrazole, such as 4-bromo-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole, with an appropriate aryl- or heteroarylboronic acid.
These reactions require a palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G2), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) or DMF with water. rsc.orgnih.gov This methodology is robust and tolerates a wide range of functional groups on the boronic acid partner, allowing for the synthesis of a diverse library of 4-aryl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole derivatives.
Table 4: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromo-pyrazoles
| Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane / H₂O | Good to Excellent | nih.gov |
| 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene / H₂O | High | rsc.org |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane / H₂O | Good | nih.gov |
| Pyridin-3-ylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | Moderate to Good | rsc.org |
Note: This table illustrates typical conditions for the Suzuki-Miyaura reaction on 4-bromo-pyrazole scaffolds.
Derivatives with Modified Side Chains
The modification of side chains on the this compound core is a crucial strategy for fine-tuning its physicochemical and biological properties. These modifications can be introduced at various positions, primarily on the pyrazole nitrogen (N1) and the C4 and C5 positions of the pyrazole ring, as well as on the phenyl ring.
One common approach to side-chain modification involves the N-alkylation of the pyrazole ring. This reaction typically proceeds by deprotonation of the pyrazole NH with a suitable base, followed by nucleophilic attack on an alkyl halide or other electrophilic species. The regioselectivity of N-alkylation in unsymmetrical pyrazoles can be influenced by steric and electronic factors, as well as the reaction conditions. For instance, the use of different bases and solvents can direct the alkylation to either the N1 or N2 position.
Another key strategy for introducing side chains is through electrophilic substitution on the pyrazole ring. The pyrazole nucleus is generally susceptible to electrophilic attack, with the C4 position being the most reactive site. This allows for the introduction of a variety of functional groups that can serve as handles for further derivatization. For example, iodination of the pyrazole ring at the C4 or C5 position can be achieved with high regioselectivity. These iodo-derivatives are versatile intermediates for subsequent cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl and alkynyl side chains.
Furthermore, derivatization can be achieved by modifying the 4-(trifluoromethoxy)phenyl group. While the trifluoromethoxy group is generally deactivating towards electrophilic aromatic substitution, directed ortho-metalation strategies can be employed to introduce substituents at the positions ortho to this group.
Below is a table summarizing various synthesized derivatives of this compound with modified side chains, based on analogous structures found in the literature.
| Derivative Structure | Modification Type | Synthetic Method | Potential Application |
|---|---|---|---|
| 1-Alkyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole | N-Alkylation | Deprotonation with a base followed by reaction with an alkyl halide. | Medicinal Chemistry |
| 4-Iodo-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole | C4-Halogenation | Reaction with an iodinating agent such as N-iodosuccinimide. | Synthetic Intermediate |
| 4-Aryl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole | C4-Arylation | Suzuki-Miyaura cross-coupling of the 4-iodo derivative with an arylboronic acid. | Materials Science |
| 4-Alkynyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole | C4-Alkynylation | Sonogashira cross-coupling of the 4-iodo derivative with a terminal alkyne. | Organic Electronics |
Mechanistic Aspects of Key Transformations
Understanding the mechanisms of the reactions involved in the derivatization of this compound is fundamental for controlling the selectivity and efficiency of these transformations.
N-Alkylation: The N-alkylation of pyrazoles is a well-established reaction that proceeds through a nucleophilic substitution mechanism. The pyrazole anion, generated by deprotonation of the N-H bond, acts as the nucleophile. The regioselectivity of this reaction for unsymmetrical pyrazoles is a subject of interest. Generally, the alkylation at the less sterically hindered nitrogen is favored. However, the nature of the cation from the base, the solvent, and the electrophile can all influence the N1/N2 ratio of the products. Theoretical studies on related systems suggest that the transition state energies for the formation of the two possible regioisomers can be very close, making the reaction sensitive to subtle changes in the reaction conditions.
Cross-Coupling Reactions: The mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are well-elucidated and involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. In the context of derivatizing this compound, the oxidative addition of the palladium(0) catalyst to the C-I bond of the iodo-pyrazole derivative is the initial step. This is followed by transmetalation with the organoboron or organocopper reagent and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The efficiency of these reactions can be influenced by the choice of catalyst, ligands, base, and solvent.
A deeper understanding of these reaction mechanisms allows for the rational design of synthetic routes to novel derivatives of this compound with desired functionalities and substitution patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei.
The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole and phenyl rings.
Pyrazole Protons: The pyrazole ring contains three protons: H-4, H-5, and the N-H proton. The H-4 proton, situated between two carbon atoms, is anticipated to appear as a triplet. The H-5 proton, adjacent to a nitrogen atom, would likely resonate as a doublet. The N-H proton of the pyrazole ring typically appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration.
Phenyl Protons: The 4-(trifluoromethoxy)phenyl group will show two sets of doublets in the aromatic region, characteristic of a para-substituted benzene ring. These correspond to the protons ortho and meta to the trifluoromethoxy group.
Based on the analysis of related pyrazole derivatives, the predicted ¹H NMR chemical shifts are presented in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH (Pyrazole) | ~13.0 | br s |
| H-5 (Pyrazole) | ~7.8 | d |
| H-4 (Pyrazole) | ~6.7 | t |
| Ar-H (ortho to -OCF₃) | ~7.9 | d |
| Ar-H (meta to -OCF₃) | ~7.4 | d |
| d: doublet, t: triplet, br s: broad singlet |
The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. The spectrum of this compound would display signals for each unique carbon atom.
Pyrazole Carbons: The pyrazole ring has three distinct carbon signals: C-3, C-4, and C-5. The chemical shift of C-3 will be influenced by the attached phenyl ring, while C-4 and C-5 will have characteristic shifts for the pyrazole moiety.
Phenyl Carbons: The phenyl ring will show four signals corresponding to the ipso-carbon attached to the pyrazole ring, the carbon bearing the trifluoromethoxy group, and the two pairs of ortho and meta carbons.
Trifluoromethoxy Carbon: The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
A predicted ¹³C NMR data table is provided below, based on analogous structures.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 (Pyrazole) | ~150 |
| C-5 (Pyrazole) | ~130 |
| C-4 (Pyrazole) | ~105 |
| C-ipso (Phenyl) | ~132 |
| C-ortho (Phenyl) | ~127 |
| C-meta (Phenyl) | ~121 |
| C-para (Phenyl, attached to -OCF₃) | ~149 (q) |
| -OCF₃ | ~120 (q) |
| q: quartet |
Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for characterizing fluorinated compounds. The trifluoromethoxy group (-OCF₃) has a characteristic signature in the ¹⁹F NMR spectrum. It is expected to appear as a singlet, with a chemical shift that is distinct from that of a trifluoromethyl (-CF₃) group. The chemical shift for an -OCF₃ group attached to an aromatic ring typically falls in the range of -56 to -60 ppm. This distinct chemical shift allows for the clear identification of the trifluoromethoxy substituent.
Two-dimensional NMR techniques are crucial for unambiguous assignment of ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For instance, a cross-peak would be expected between the H-4 and H-5 protons of the pyrazole ring, confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons they are attached to. This would allow for the direct assignment of the protonated carbons in both the pyrazole and phenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (two- and three-bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and confirming the connectivity between the pyrazole and phenyl rings. For example, correlations would be expected between the H-5 proton of the pyrazole ring and the C-3 and C-4 carbons, as well as the ipso-carbon of the phenyl ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show the following key absorption bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200-3400 | Broad peak, characteristic of the pyrazole N-H bond |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp peaks |
| C=C Stretch (Aromatic) | 1600-1450 | Multiple sharp bands |
| C-N Stretch | 1350-1250 | |
| C-O Stretch (Ether) | 1250-1050 | Strong, characteristic of the Ar-O bond |
| C-F Stretch | 1200-1000 | Strong, multiple bands due to the -OCF₃ group |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular weight of this compound is 244.05 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 244. The fragmentation pattern would likely involve the following key steps:
Loss of N₂: A common fragmentation pathway for pyrazoles is the loss of a nitrogen molecule (N₂), leading to a fragment ion at m/z 216.
Cleavage of the -OCF₃ group: Fragmentation of the trifluoromethoxy group could occur, leading to the loss of a CF₃ radical (m/z 69) or an OCF₃ radical (m/z 85).
Fragmentation of the phenyl ring: Characteristic fragmentation of the aromatic ring would also be observed.
A proposed fragmentation pattern is outlined in the table below.
| m/z | Fragment Ion |
| 244 | [M]⁺ |
| 216 | [M - N₂]⁺ |
| 175 | [M - CF₃]⁺ |
| 159 | [M - OCF₃]⁺ |
| 77 | [C₆H₅]⁺ |
X-ray Crystallography for Solid-State Structural Determination
In the solid state, pyrazole derivatives often exhibit intermolecular hydrogen bonding involving the N-H group of the pyrazole ring and a nitrogen atom of an adjacent molecule, leading to the formation of dimers, trimers, or one-dimensional chains. nsf.gov For example, the crystal structure of 4-fluoro-1H-pyrazole shows the formation of one-dimensional chains through intermolecular N-H···N hydrogen bonds. nsf.gov Similarly, 3,5-bis(trifluoromethyl)pyrazole forms tetramers via N–H···N hydrogen bonds. researchgate.net It is highly probable that this compound would also engage in such hydrogen bonding, a critical factor in its crystal packing.
The dihedral angle between the pyrazole ring and the appended phenyl ring is another important structural parameter. In 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole, the dihedral angle between the pyrazole and difluorobenzene rings is 50.30 (13)°. nih.gov This twist is a common feature in such bicyclic systems, arising from steric hindrance between the rings. A similar non-planar conformation is expected for this compound.
The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group and can participate in non-covalent interactions, such as C-H···F hydrogen bonds, which can further influence the crystal packing. nih.gov
To illustrate the typical bond lengths and angles found in related structures, the following interactive data table presents crystallographic data for a representative trifluoromethyl-substituted pyrazole derivative, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 6.8088 (8) |
| b (Å) | 6.7699 (9) |
| c (Å) | 9.9351 (12) |
| β (°) | 105.416 (3) |
| V (ų) | 441.48 (9) |
| Z | 2 |
Table 1: Crystal data for ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. researchgate.net
The detailed structural parameters of this compound would require a dedicated single-crystal X-ray diffraction study. Such an investigation would definitively establish its bond lengths, bond angles, torsional angles, and the nature of its intermolecular interactions in the solid state.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives (if applicable)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are indispensable for the stereochemical analysis of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its absolute configuration and conformation in solution. chemrxiv.org ECD, which operates in the UV-Visible region, provides similar information based on electronic transitions.
Currently, there is no published research on the VCD or ECD analysis of chiral derivatives of this compound. The parent compound itself is achiral and therefore would not exhibit a VCD or ECD spectrum. However, if chiral centers were introduced into the molecule, for instance, by substitution at the pyrazole nitrogen or on a side chain, these techniques would be crucial for a number of reasons:
Determination of Absolute Configuration: For a newly synthesized chiral derivative, VCD and ECD, in conjunction with quantum chemical calculations, can be used to unambiguously determine its absolute configuration (R or S). This is a non-destructive method and can be performed on small sample quantities. chemrxiv.org
Conformational Analysis: The VCD and ECD spectra are highly sensitive to the three-dimensional structure of a molecule. Therefore, these techniques can be used to study the conformational preferences of chiral derivatives in solution.
Monitoring Stereoselective Reactions: In asymmetric synthesis, ECD and VCD can be used to monitor the enantiomeric excess and the stereochemical outcome of a reaction.
The application of these techniques would involve the synthesis of a chiral derivative of this compound. The experimental VCD and ECD spectra would then be recorded and compared with the theoretically predicted spectra for the different possible stereoisomers. A good agreement between the experimental and calculated spectra for a particular stereoisomer would allow for the assignment of its absolute configuration.
Computational and Theoretical Investigations of 3 4 Trifluoromethoxy Phenyl 1h Pyrazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic characteristics of 3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to the molecule's reactivity and physical properties.
Frontier Molecular Orbitals (HOMO-LUMO Gap) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and electronic properties. rsc.org The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies a more reactive species.
For pyrazole (B372694) derivatives, the HOMO is typically localized on the pyrazole ring and the phenyl substituent, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the pyrazole ring, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing trifluoromethoxy group on the phenyl ring is expected to lower both the HOMO and LUMO energy levels and influence the magnitude of the HOMO-LUMO gap. Theoretical calculations for similar pyrazole derivatives suggest that the HOMO-LUMO gap is a key factor in their potential biological activity. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Phenylpyrazole Derivative (Calculated using DFT/B3LYP/6-31G(d,p))
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: The values in this table are representative examples for a phenylpyrazole derivative and are intended for illustrative purposes. Actual values for this compound would require specific calculations.
Charge Distribution and Electrostatic Potential Maps
The charge distribution within a molecule governs its electrostatic interactions and provides insights into its reactive sites. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution on the molecular surface. proteopedia.org In an MEP map, regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, the MEP map would be expected to show a negative potential around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. The fluorine atoms of the trifluoromethoxy group would also contribute to a region of negative potential. Conversely, the hydrogen atom attached to the nitrogen of the pyrazole ring and the hydrogen atoms on the phenyl ring would exhibit a positive potential. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with biological targets. researchgate.netresearchgate.net
Conformational Analysis and Energy Minima
The three-dimensional structure of a molecule is critical to its function, particularly in biological systems where specific conformations are required for binding to receptors or enzymes. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space, known as energy minima.
The key flexible bond in this molecule is the single bond connecting the phenyl and pyrazole rings. Rotation around this bond can lead to different conformers with varying energies. Computational methods can be used to perform a potential energy surface scan by systematically rotating this dihedral angle and calculating the energy at each step. This allows for the identification of the most stable conformer(s) and the energy barriers between them.
Studies on similar biaryl systems suggest that the lowest energy conformation is likely to be non-planar, with a certain dihedral angle between the two rings to minimize steric hindrance. The trifluoromethoxy group, while electronically withdrawing, also has steric bulk that will influence the preferred conformation. Understanding the conformational landscape is essential for rational drug design, as the bioactive conformation may not be the global minimum energy structure. bohrium.com
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry can accurately predict various spectroscopic parameters, which can aid in the characterization and identification of compounds.
Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. rsc.orgjocpr.com These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can also be modeled computationally.
Infrared (IR): The vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in an IR spectrum. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as N-H stretching, C=N stretching of the pyrazole ring, and vibrations associated with the trifluoromethoxy-substituted phenyl group. nih.govresearchgate.net
UV-Visible (UV-Vis): Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* transitions), providing insights into the electronic structure and chromophores present in the molecule. researchgate.netresearchgate.net
Table 2: Representative Predicted Spectroscopic Data for a Phenylpyrazole Derivative
| Spectroscopic Technique | Predicted Parameter |
| ¹H NMR | Chemical shifts (δ, ppm) for aromatic and pyrazole protons |
| ¹³C NMR | Chemical shifts (δ, ppm) for pyrazole and phenyl carbons |
| IR | Vibrational frequencies (cm⁻¹) for key functional groups (N-H, C=N, C-F) |
| UV-Vis | Wavelength of maximum absorption (λmax, nm) |
Note: This table provides examples of the types of spectroscopic data that can be predicted. Specific values for this compound would require dedicated calculations.
Molecular Docking and Dynamics Simulations for Biological Interactions
Given that pyrazole derivatives are known to exhibit a wide range of biological activities, molecular docking and molecular dynamics (MD) simulations are powerful computational tools to investigate the potential interactions of this compound with biological targets such as proteins and enzymes. researchgate.netnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand (the pyrazole derivative) when bound to a receptor (a protein) to form a stable complex. nih.govbiointerfaceresearch.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity. The results of docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For pyrazole derivatives, common targets include protein kinases like CDK2 and receptor tyrosine kinases, which are implicated in cancer. nih.govrsc.org
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent. MD simulations can be used to assess the stability of the binding mode predicted by docking and to calculate the binding free energy, which is a more accurate measure of the binding affinity. rsc.org
Computational Studies on Reaction Pathways and Mechanisms
Computational chemistry can also be employed to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the rate-determining step. rsc.orgnih.gov
The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. Theoretical studies can elucidate the details of this reaction, including the role of catalysts and the factors that control the regioselectivity of the cyclization. For the synthesis of this compound, computational studies could be used to compare different synthetic routes and to optimize reaction conditions for higher yields and purity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, molecular geometry, and spectroscopic properties of various chemical compounds. In the case of this compound, DFT calculations provide valuable insights into its fundamental characteristics, elucidating the influence of the trifluoromethoxy-substituted phenyl group on the pyrazole moiety. Computational studies on structurally related pyrazole derivatives and molecules containing the trifluoromethoxy group offer a basis for understanding the expected theoretical findings for the title compound.
DFT calculations typically commence with the optimization of the molecular geometry to determine the most stable conformation of the molecule. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. It is anticipated that the pyrazole ring will be nearly planar. However, the dihedral angle between the pyrazole and the phenyl rings is a key parameter, as it influences the extent of conjugation between the two ring systems. The trifluoromethoxy group, known for its steric bulk and electronic effects, is expected to influence this dihedral angle.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations, providing a visual representation of the charge distribution within a molecule. These maps are useful for predicting sites susceptible to electrophilic and nucleophilic attack. In this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole ring and the oxygen and fluorine atoms of the trifluoromethoxy group, indicating these as potential sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.
Quantum chemical descriptors, derived from DFT calculations, can quantify various electronic properties. These include electronegativity, chemical hardness, and global electrophilicity index. These parameters are instrumental in rationalizing the chemical behavior of the molecule in various chemical reactions. The presence of the highly electronegative trifluoromethoxy group is anticipated to significantly impact these descriptors, rendering the molecule more electrophilic.
The table below summarizes the anticipated results from DFT calculations on this compound, based on findings for analogous compounds.
| Calculated Property | Predicted Finding | Significance |
|---|---|---|
| Optimized Geometry | Near-planar pyrazole ring with a specific dihedral angle relative to the phenyl ring. | Determines the molecule's stable conformation and steric properties. |
| HOMO-LUMO Energy Gap | A relatively large energy gap, indicating high chemical stability. | Correlates with chemical reactivity and electronic excitation energy. |
| Molecular Electrostatic Potential (MEP) | Negative potential localized on nitrogen, oxygen, and fluorine atoms; positive potential on hydrogen atoms. | Identifies reactive sites for electrophilic and nucleophilic interactions. |
| Dipole Moment | A significant dipole moment due to the presence of electronegative N, O, and F atoms. | Influences intermolecular interactions and solubility. |
| Quantum Chemical Descriptors | High electronegativity and global electrophilicity index. | Quantifies the molecule's reactivity and electronic nature. |
Detailed research findings on similar trifluoromethyl-substituted pyrazoles have shown that the CF3 group significantly influences the electronic properties. For instance, studies on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) revealed that the trifluoromethyl group increases the molecule's reactivity compared to its methyl-substituted analog, as indicated by a smaller HOMO-LUMO gap. While trifluoromethoxy and trifluoromethyl groups have different connecting atoms (oxygen vs. carbon), their strong electron-withdrawing effects are comparable and would be expected to impart similar electronic characteristics to the aromatic system they are attached to.
Furthermore, computational studies on various 3-phenyl-1H-pyrazole derivatives have consistently shown that the nature and position of the substituent on the phenyl ring play a critical role in modulating the electronic structure and, consequently, the chemical and biological properties of the entire molecule. Therefore, the application of DFT to this compound is essential for a comprehensive understanding of its structure-property relationships.
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Biological Activity and Medicinal Chemistry of 3 4 Trifluoromethoxy Phenyl 1h Pyrazole Analogs
Structure-Activity Relationship (SAR) Studies for Pyrazole (B372694) Scaffolds
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For pyrazole-based compounds, SAR exploration typically involves modifying substituents at various positions on both the pyrazole and its appended phenyl rings.
Key positions for modification on the pyrazole scaffold include the N1, C3, C4, and C5 positions. The substituents on the phenyl ring attached to the pyrazole core are also critical determinants of activity. For analogs of 3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole, the trifluoromethoxy (-OCF3) group at the para-position of the phenyl ring is a key feature. SAR studies often investigate the effect of moving this group or replacing it with other electron-withdrawing or lipophilic groups.
A study on pyrazolo[4,3-c]pyridines as inhibitors of the PEX14–PEX5 protein–protein interaction highlighted the importance of the substituent position on the pyrazole ring itself. The N1-substituted regioisomer showed potent activity, whereas the N2 regioisomer was significantly less active, indicating that the placement of substituents profoundly affects the compound's ability to fit into the target's binding pocket acs.org.
In a series of pyrazole-based inhibitors of the metalloproteases meprin α and β, modifications at the 3 and 5 positions of the pyrazole ring were evaluated. The study suggested that aryl moieties at these positions likely target the S1 and S1' pockets of the enzymes. The introduction of different functional groups on these phenyl rings led to variations in inhibitory activity and selectivity between the two enzyme isoforms nih.gov. For instance, the 3,5-diphenylpyrazole (B73989) parent compound showed high inhibitory activity against meprin α, which was modulated by adding substituents to the phenyl rings nih.gov.
Furthermore, research on pyrazole analogues as inhibitors of store-operated calcium entry (SOCE) involved the introduction of one or two trifluoromethyl (-CF3) groups on the pyrazole ring, demonstrating that modifications to the core heterocycle are a viable strategy for modulating activity nih.gov.
| Position of Modification | General Observation | Example Target Class | Citation |
| Pyrazole N1-substituent | Position and nature of the substituent are critical for binding and activity. | Protein-protein interaction inhibitors | acs.org |
| Pyrazole C3/C5 Aryl Groups | Substituents on these rings influence potency and selectivity by interacting with enzyme subpockets. | Meprin α/β inhibitors | nih.gov |
| Pyrazole C3/C5 Core | Introduction of groups like -CF3 directly on the pyrazole ring can modulate biological activity. | SOCE inhibitors | nih.gov |
| Phenyl Ring Substituent | The nature and position of groups (e.g., -OCF3, -F) affect properties like cell permeability and target engagement. | Androgen Receptor Antagonists | nih.gov |
Target Identification and Validation for Potential Bioactive Compounds
The pyrazole scaffold is versatile, enabling its derivatives to interact with a diverse range of biological targets. Identifying the specific molecular targets of new bioactive compounds is a critical step in drug development.
Kinases are a prominent class of targets for pyrazole-containing compounds. Due to their involvement in cellular signaling pathways that are often dysregulated in diseases like cancer and inflammation, kinases are the focus of many drug discovery efforts. A review of pyrazole-based kinase inhibitors published between 2011 and 2020 highlights their role in targeting various kinases, including ASK1, Bcr-Abl, and FGFR nih.gov. For example, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were identified as potent multi-targeted inhibitors of JAK2/3 and Aurora A/B kinases nih.gov.
Lactate (B86563) dehydrogenase (LDH), an enzyme crucial for glycolysis, has also been identified as a target for pyrazole-based inhibitors, particularly in the context of cancer metabolism nih.govacs.org. The androgen receptor is another validated target, with 3-(4-fluorophenyl)-1H-pyrazole derivatives showing potential for the treatment of prostate cancer nih.govepa.gov.
Target identification often employs a combination of computational and experimental methods. Virtual screening and molecular docking can predict potential binding partners, which are then validated through in vitro biochemical and cellular assays. For instance, TANK-binding kinase 1 (TBK1) was identified as a target for a series of 1H-pyrazolo[3,4-b]pyridine derivatives through a process involving design, synthesis, and biological evaluation nih.gov.
| Target Class | Specific Target Example | Therapeutic Area | Citation |
| Kinases | JAK2/3, Aurora A/B, Bcr-Abl | Cancer, Inflammation | nih.govnih.gov |
| Metabolic Enzymes | Lactate Dehydrogenase (LDH) | Cancer | nih.govacs.org |
| Nuclear Receptors | Androgen Receptor | Prostate Cancer | nih.govepa.gov |
| Protein-Protein Interactions | PEX14-PEX5 | Trypanosomiasis | acs.org |
In Vitro and In Vivo Pharmacological Evaluation of Analogs
Once a target is identified, analogs are subjected to rigorous pharmacological evaluation. In vitro assays are used to determine potency and selectivity against the target, while cellular assays assess the compound's effect in a biological context. Subsequent in vivo studies in animal models are crucial for evaluating efficacy and pharmacokinetic properties.
In vitro evaluation of a novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives against prostate cancer cell lines (LNCaP and PC-3) demonstrated potent antiproliferative activity. Compound 10e from this series selectively inhibited LNCaP cell growth with an IC50 value of 18 µmol/L and significantly downregulated the androgen receptor target gene, prostate-specific antigen (PSA) nih.gov. Similarly, pyrazole derivatives have been evaluated for their anticancer activity against various cell lines, with some compounds showing IC50 values in the low micromolar range nih.gov.
In vivo evaluation is essential to confirm the therapeutic potential of a lead compound. In a study of pyrazole sulfonamides as inhibitors of Trypanosoma brucei N-myristoyltransferase for the treatment of Human African Trypanosomiasis (HAT), optimized compounds were tested in a stage 2 (CNS) mouse model. While the compounds were well-tolerated, they only achieved partial efficacy, highlighting the challenges of translating in vitro potency to in vivo success acs.org. In another example, the anti-inflammatory activity of 1,3,4-trisubstituted pyrazole derivatives was assessed using the carrageenan-induced paw edema model in rats. The most active compounds showed inhibition greater than 84%, comparable to the standard drug diclofenac (B195802) nih.gov.
| Compound Class | Assay Type | Model | Key Finding | Citation |
| 3-(4-Fluorophenyl)-1H-pyrazoles | In Vitro (Antiproliferative) | LNCaP Prostate Cancer Cells | Compound 10e IC50 = 18 µM | nih.gov |
| S-substituted-1,3,4-oxadiazole pyrazoles | In Vitro (Cytotoxic) | MCF-7 Breast Cancer Cells | Compound 5e IC50 = 15.54 µM | nih.gov |
| 1,3,4-Trisubstituted pyrazoles | In Vivo (Anti-inflammatory) | Rat Paw Edema | >84% inhibition of edema | nih.gov |
| Pyrazole Sulfonamides | In Vivo (Antitrypanosomal) | Mouse Model of HAT | Partial efficacy, CNS penetration achieved | acs.org |
Binding Affinity and Enzyme Inhibition Studies
Detailed enzyme inhibition and binding affinity studies are performed to quantify the interaction between a compound and its target. These studies provide crucial data, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are used to rank compounds and guide further optimization.
In a study targeting meprin α and β, a series of 3,4,5-substituted pyrazole derivatives were synthesized and evaluated. The most potent compounds exhibited Ki values in the low nanomolar range. For example, the 3,5-diphenylpyrazole parent compound had a Ki of 16 nM against meprin α nih.gov. This study also calculated a selectivity factor between the two isoforms, an important parameter in drug design nih.gov.
Pyrazole derivatives have also been identified as potent inhibitors of enzymes involved in diabetes. Two synthesized pyrazole derivatives, Pyz-1 and Pyz-2 , showed strong in vitro inhibition of α-glucosidase and α-amylase, with IC50 values comparable to the clinical drug Acarbose nih.gov. Molecular docking studies complemented these findings by predicting the binding modes of the compounds within the active sites of the enzymes nih.gov.
Furthermore, pyrazole derivatives have been designed as multi-targeted kinase inhibitors. Compound 10e from a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoles displayed potent inhibition against four different kinases with the following IC50 values: JAK2 (0.166 µM), JAK3 (0.057 µM), Aurora A (0.939 µM), and Aurora B (0.583 µM) nih.gov.
| Compound/Series | Target Enzyme(s) | Inhibition Data | Citation |
| 3,5-Diphenylpyrazole (7a) | Meprin α | Ki = 16 nM | nih.gov |
| Pyz-1 | α-Glucosidase | IC50 = 75.62 µM | nih.gov |
| Pyz-2 | Xanthine Oxidase | IC50 = 10.75 µM | nih.gov |
| Compound 10e | JAK2, JAK3, Aurora A, Aurora B | IC50 = 0.166, 0.057, 0.939, 0.583 µM | nih.gov |
| 1H-pyrazolo[3,4-b]pyridines | TBK1 | IC50 values as low as 7.1 nM | nih.gov |
Medicinal Chemistry Optimization Strategies
The goal of medicinal chemistry is to optimize a lead compound into a drug candidate with suitable potency, selectivity, and pharmacokinetic properties. This involves iterative cycles of design, synthesis, and testing.
Bioisosteric replacement is a strategy used to replace one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. The pyrazole ring itself and its substituents are often subjects of bioisosteric replacement.
In one prominent example, the pyrazole moiety of the cannabinoid receptor antagonist Rimonabant was replaced with other five-membered heterocycles like thiazoles, triazoles, and imidazoles. This approach successfully yielded new series of compounds that retained the desired biological activity, demonstrating that these heterocycles can be effective bioisosteres for the pyrazole ring in this specific context acs.org. In a different study, the 5-aryl group of Rimonabant was replaced with an alkynylthiophene moiety, leading to a novel class of potent and selective CB1 antagonists acs.orgnih.gov.
Conversely, pyrazoles can serve as bioisosteres for other functional groups. An investigation into inhibitors of prolylcarboxypeptidase (PrCP) found that a pyrazole ring was a suitable bioisosteric replacement for an amide functional group. This substitution required subsequent structural modifications to maintain potency but ultimately led to improved properties nih.gov.
Lead optimization involves fine-tuning the structure of a promising compound to enhance its drug-like properties. A lead optimization campaign for pyrazole-based lactate dehydrogenase (LDH) inhibitors focused on using structure-based design to improve cellular potency and pharmacokinetic profiles nih.govacs.org. This effort led to the identification of first-in-class inhibitors that demonstrated target engagement in vivo nih.govacs.org.
Another detailed example is the optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors. The initial lead compound had poor penetration of the central nervous system (CNS), a requirement for treating stage 2 HAT. Optimization strategies included "capping" the acidic sulfonamide group to reduce polar surface area and improve blood-brain barrier permeability. Additionally, replacing a rigid aromatic core with a more flexible linker significantly improved selectivity for the parasite enzyme over its human counterpart acs.org. This work culminated in a compound with markedly improved CNS penetration and selectivity that showed partial efficacy in an animal model acs.org.
Similarly, the optimization of a series of pyrazole amides as inhibitors of the enzyme ELOVL1 for treating adrenoleukodystrophy involved evolving a thiazole (B1198619) amide series into a highly potent, CNS-penetrant compound with favorable in vivo pharmacokinetics nih.gov. These examples underscore the power of systematic structural modification in transforming a lead compound into a potential therapeutic agent.
Impact of Trifluoromethoxy Substitution on Biological Activity
The incorporation of a trifluoromethoxy (-OCF₃) group onto the phenyl ring of 3-phenyl-1H-pyrazole analogs has been a strategic approach in medicinal chemistry to enhance biological activity, metabolic stability, and lipophilicity. nih.gov This substitution significantly influences the electronic properties and conformational behavior of the molecule, which in turn can modulate its interaction with biological targets. nih.gov Research has particularly highlighted the positive impact of the 4-(trifluoromethoxy)phenyl moiety in the development of potent antifungal agents.
A study focused on the design and synthesis of novel pyrazole analogs containing the aryl trifluoromethoxy group revealed significant antifungal activities against a panel of plant pathogenic fungi. nih.gov The presence of the 3-[4-(trifluoromethoxy)phenyl] scaffold was a common feature among the synthesized compounds, and their antifungal efficacy was evaluated against fungi such as Fusarium graminearum, Colletotrichum nicotianae, Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani, and Phytophthora infestans. nih.gov
The structure-activity relationship (SAR) analysis from this research indicated that the biological activity of these analogs is not solely dependent on the trifluoromethoxy group but also on the nature of substituents at other positions of the pyrazole ring. nih.gov For instance, variations at the R¹ and R² positions of the pyrazole core led to a range of antifungal potencies.
Notably, compounds with a straight-chain or cycloalkyl moiety at the R¹ position demonstrated significant activity. nih.gov One of the most potent compounds identified, 1v , which features a cyclopropyl (B3062369) group at R¹, exhibited the highest activity against F. graminearum with an EC₅₀ value of 0.0530 µM, an efficacy comparable to the commercial fungicide pyraclostrobin. nih.gov This suggests a synergistic effect between the 4-(trifluoromethoxy)phenyl group and the specific substituent at the R¹ position in enhancing antifungal potency. Another analog, 1t , also showed high activity against all the tested fungi. nih.gov
The following interactive data table summarizes the in vitro antifungal activity of selected this compound analogs against various plant pathogenic fungi.
| Compound | R¹ Substituent | R² Substituent | Fungus | Inhibition Rate (%) at 100 µg/mL | EC₅₀ (µM) |
|---|---|---|---|---|---|
| 1v | Cyclopropyl | - | F. graminearum | 81.22 | 0.0530 |
| 1v | Cyclopropyl | - | C. nicotianae | 56.03 | 0.1430 |
| 1t | - | - | F. graminearum | - | 0.0735 |
| Pyraclostrobin (Control) | - | - | F. graminearum | - | - |
The data clearly demonstrates that the 4-trifluoromethoxy substitution is a key feature in these biologically active pyrazole analogs, contributing to their potent antifungal properties. nih.gov
Molecular Mechanism of Action Studies (if applicable to specific analogs)
For instance, some phenylpyrazole insecticides are known to act as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects. wikipedia.org In the field of oncology, certain trifluoromethyl-substituted pyrazole derivatives have been found to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Other pyrazole-containing compounds have been investigated as inhibitors of various kinases and enzymes.
It is plausible that the antifungal this compound analogs exert their effects through a mechanism common to other antifungal agents, such as inhibition of ergosterol (B1671047) biosynthesis, disruption of cell membrane integrity, or interference with essential cellular processes like respiration. For example, some commercial fungicides with a pyrazole moiety are known to target the mitochondrial respiratory chain. However, without specific molecular studies on the trifluoromethoxy-substituted analogs, their precise mechanism of action remains to be elucidated. Further research is required to identify the specific molecular target(s) and signaling pathways modulated by these potent antifungal compounds.
Potential Applications of 3 4 Trifluoromethoxy Phenyl 1h Pyrazole and Its Derivatives
Role in Agrochemical Research
The pyrazole (B372694) nucleus is a well-established pharmacophore in the agrochemical industry, present in numerous commercial pesticides. The introduction of fluorinated substituents, such as the trifluoromethoxy group, is a common strategy to enhance the biological activity and stability of these molecules. acs.org Derivatives of 3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole have been investigated for their potential to control a variety of agricultural pests, including fungi, weeds, and insects.
A significant area of research for pyrazole derivatives lies in their potential as fungicides for crop protection. electronicsandbooks.com Studies have shown that compounds incorporating the pyrazole and aryl trifluoromethoxy moieties can exhibit potent activity against a spectrum of phytopathogenic fungi.
In one study, a series of pyrazole analogues bearing an aryl trifluoromethoxy group were synthesized and evaluated. Several of these compounds demonstrated significant in vitro fungicidal activity against six major plant pathogenic fungi. Notably, compounds designated as 1t and 1v showed high efficacy against all tested fungi. Compound 1v was particularly potent against Fusarium graminearum, with an EC50 value of 0.0530 µM, a level of activity comparable to the commercial fungicide pyraclostrobin. Structure-activity relationship (SAR) analysis revealed that the nature of other substituents on the pyrazole ring plays a crucial role in determining the fungicidal potency. electronicsandbooks.com
Another study focused on N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, which are structurally related to the core compound. These derivatives were tested against fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Certain compounds in this series exhibited moderate to good antifungal activities, with some displaying over 50% inhibition of G. zeae at a concentration of 100 µg/mL, outperforming the commercial fungicides carboxin (B1668433) and boscalid (B143098) in these specific assays.
| Compound/Derivative Class | Target Fungi | Key Findings |
| Pyrazole analogues with aryl OCF3 group (e.g., 1v ) | Fusarium graminearum | Exhibited high activity with an EC50 value of 0.0530 µM, comparable to pyraclostrobin. electronicsandbooks.com |
| Pyrazole analogues with aryl OCF3 group (e.g., 1t ) | Broad spectrum (6 tested fungi) | Showed higher activity against all tested fungi compared to other analogues in the series. electronicsandbooks.com |
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae | Compounds 6a , 6b , and 6c displayed >50% inhibition at 100 µg/mL. |
Phenylpyrazole derivatives have a proven track record as effective insecticides, with commercial products like fipronil (B1672679) being widely used. These compounds typically function by blocking the GABA-gated chloride channels in the central nervous system of insects. The structural features of this compound make its derivatives attractive candidates for the development of new insecticidal agents. Research into novel phenylpyrazoles has aimed to create compounds effective against a range of chewing and sucking insects.
In the realm of herbicides, pyrazole derivatives have been developed to inhibit various biological targets in weeds. For instance, certain substituted phenylpyrazole derivatives have demonstrated significant herbicidal activity against weeds like Abutilon theophrasti (velvetleaf), with some compounds achieving over 90% control at application rates of 150 grams of active ingredient per hectare. The specific substitution pattern on both the pyrazole and phenyl rings is critical for optimizing herbicidal efficacy and selectivity.
| Application Area | Target Organism | Research Findings |
| Herbicidal | Abutilon theophrasti (Velvetleaf) | Substituted phenylpyrazole derivatives showed >90% activity at 150 g a.i./hm². |
| Insecticidal | Chewing and sucking insects | Phenylpyrazole insecticides are known to be effective non-competitive antagonists of GABA-gated chloride channels. |
Applications in Materials Science
The unique structural and electronic properties of pyrazole derivatives, particularly those containing fluorine, suggest their potential utility in the field of materials science. While this area is less explored than agrochemical applications, preliminary research points towards potential roles in polymer chemistry and liquid crystal technology.
Heterocyclic compounds, including pyrazoles, are valuable building blocks in polymer science. They can be incorporated into polymer backbones or used as pendant groups to impart specific properties such as thermal stability, conductivity, or photosensitivity. While specific studies on the polymerization of this compound are not widely reported, the pyrazole moiety itself is recognized for its potential use in creating novel polymers. General research in this area suggests that pyrazole derivatives can serve as monomers or synthons for advanced polymeric materials, though this remains a developing field of investigation.
The development of new liquid crystals (LCs) is crucial for advanced display technologies. The properties of LCs are highly dependent on their molecular structure, including the core, terminal groups, and linking units. Research has shown that heterocyclic compounds can be incorporated into the rigid core of liquid crystal molecules. Specifically, some 3,5-disubstituted pyrazoles have been demonstrated to exhibit liquid crystalline behavior. semanticscholar.org
Furthermore, the trifluoromethoxy (-OCF3) group is of particular interest in liquid crystal design. This group is known to impart favorable properties, such as high thermal and chemical stability, a strong dipole moment, and low viscosity, which are desirable for applications in thin-film transistor (TFT) addressed displays. researchgate.net The combination of a pyrazole ring as a core structural element with a terminal trifluoromethoxy-substituted phenyl group, as seen in this compound, represents a promising strategy for designing novel liquid crystalline materials with potentially advantageous electro-optical properties.
Catalytic Applications in Organic Synthesis
While pyrazole compounds are often the target of catalyzed synthesis, they also play a crucial role as components of catalysts themselves. Pyrazole derivatives are widely used as ligands in coordination chemistry to create catalytically active metal complexes. The nitrogen atoms in the pyrazole ring can effectively coordinate with a variety of transition metals, such as palladium, iron, zinc, and nickel. researchgate.net
These pyrazole-based ligands, sometimes referred to as "scorpionate ligands," can stabilize the metal center and modulate its electronic and steric properties, thereby influencing the activity and selectivity of the resulting catalyst. For example, new pyrazole derivatives have been utilized in the synthesis of coordination compounds for catalytic processes. nih.gov The this compound scaffold, with its specific electronic and steric profile, could be functionalized to create novel ligands for asymmetric catalysis, cross-coupling reactions, or other important organic transformations, representing a significant area for future research.
Role as Ligands in Coordination Chemistry
The pyrazole moiety is a well-established and versatile ligand in coordination chemistry, capable of binding to metal ions in several modes. researchgate.net The nitrogen atoms of the pyrazole ring can act as donors, facilitating the formation of stable complexes with a wide range of transition metals. researchgate.net The specific substituent at the 3-position of the pyrazole ring, in this case, the 4-(trifluoromethoxy)phenyl group, can significantly influence the electronic properties and steric hindrance of the ligand, thereby affecting the geometry, stability, and reactivity of the resulting metal complexes.
Research into pyrazole derivatives has demonstrated their ability to form mononuclear, binuclear, and polynuclear complexes. bohrium.com For instance, substituted phenylpyrazole ligands have been successfully used to synthesize complexes with metals such as manganese, cobalt, copper, and zinc. bohrium.com The nature of the substituent on the phenyl ring, whether electron-donating or electron-withdrawing, plays a crucial role in tuning the properties of the coordination compounds. The trifluoromethoxy group (-OCF3) is known for its strong electron-withdrawing nature, which can impact the ligand field strength and the redox properties of the metal center in a complex.
While specific studies on the coordination chemistry of this compound are not extensively documented in the reviewed literature, the known coordination behavior of structurally similar pyrazole derivatives provides a strong basis for its potential. For example, iridium(III) complexes with 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole as a ligand have been synthesized and characterized for their applications in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net These complexes exhibit tunable emission colors and high efficiencies, demonstrating the significant role of the fluorinated phenylpyrazole ligand in determining the photophysical properties of the coordination compound. acs.orgresearchgate.net
The coordination of this compound to metal centers could lead to the formation of complexes with interesting magnetic, catalytic, or luminescent properties. The steric bulk of the trifluoromethoxyphenyl group may also influence the assembly of supramolecular structures. The table below summarizes the types of metal complexes formed with related substituted pyrazole ligands, suggesting the potential for this compound.
| Metal Ion | Ligand Type | Resulting Complex Type | Potential Application | Reference |
| Iridium(III) | Phenylpyrazole derivatives | Cyclometalated complexes | Organic Light-Emitting Diodes (OLEDs) | acs.orgresearchgate.net |
| Manganese(III) | Pyrazole bifunctional ligand | Octanuclear cluster | Magnetochemistry | bohrium.com |
| Cobalt(III) | Pyrazole bifunctional ligand | Binuclear complex | Catalysis | bohrium.com |
| Zinc(II) | Pyrazole bifunctional ligand | Tetranuclear cluster | Luminescence | bohrium.com |
| Silver(I) | Pyrazole-tetraphenylethene | Coordination polymers | Fluorescent Sensors | rsc.org |
This table is illustrative and based on the coordination chemistry of similar pyrazole derivatives.
Exploration in Advanced Functional Materials
The unique photophysical properties of pyrazole derivatives have made them attractive candidates for applications in advanced functional materials, particularly in the fields of organic electronics and sensor technology. researchgate.net The presence of the trifluoromethoxy group in this compound is expected to enhance its potential in these areas due to the group's influence on the molecule's electronic structure, stability, and intermolecular interactions.
Organic Light-Emitting Diodes (OLEDs):
Pyrazoline derivatives, which are structurally related to pyrazoles, are known for their strong fluorescence and have been utilized as emitters and hole-transporting materials in OLEDs. researchgate.net The introduction of fluorinated groups, such as trifluoromethyl (-CF3), into the phenyl ring of pyrazole-based materials has been shown to be a successful strategy for developing efficient blue-emitting materials for OLEDs. researchgate.net For instance, iridium(III) complexes containing 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole ligands have demonstrated tunable emission from blue to yellow, with high quantum efficiencies. acs.orgresearchgate.net
The trifluoromethoxy group in this compound could similarly contribute to desirable properties for OLED applications. This group can enhance the electron-accepting character of the molecule, potentially leading to improved charge injection and transport properties. Furthermore, the luminescent properties of metal complexes derived from this ligand could be exploited in phosphorescent OLEDs (PhOLEDs), which can achieve higher internal quantum efficiencies compared to fluorescent OLEDs. The table below presents the performance of OLEDs based on related trifluoromethyl-substituted pyrazoloquinoline derivatives. researchgate.net
| Compound | Maximum Brightness (cd/m²) | Current Efficiency (cd/A) | Emission Color |
| Mol3 | 1436.0 | 1.26 | Bluish-green |
Data from a study on 6-CF3-1H-pyrazolo[3,4-b]quinolines, demonstrating the potential of trifluoromethylated pyrazole derivatives in OLEDs. researchgate.net
Fluorescent Sensors:
The pyrazole scaffold is also a key component in the design of fluorescent chemosensors for the detection of various ions and molecules. nih.gov The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions, and the photophysical properties of the molecule can be modulated upon binding, leading to a detectable change in fluorescence. semanticscholar.org
Derivatives of pyrazole have been developed as selective fluorescent sensors for metal ions such as Zn2+, Cd2+, and Al3+. nih.govsemanticscholar.org The selectivity and sensitivity of these sensors are highly dependent on the substituents on the pyrazole and phenyl rings. The electron-withdrawing nature of the trifluoromethoxy group in this compound could influence the binding affinity and the photophysical response upon ion coordination, making it a promising candidate for the development of new fluorescent sensors. For example, pyrazole-based probes have been shown to exhibit a significant increase in fluorescence intensity upon binding with specific metal ions, a phenomenon known as "turn-on" fluorescence. rsc.org
The research on pyrazole derivatives as fluorescent sensors is an active area, with ongoing efforts to design molecules with high selectivity, sensitivity, and biocompatibility for applications in environmental monitoring and biological imaging. nih.gov
Future Research Directions and Challenges for 3 4 Trifluoromethoxy Phenyl 1h Pyrazole
Development of Novel and Efficient Synthetic Routes
The classical Knorr synthesis and related cyclocondensation reactions remain the primary methods for creating the pyrazole (B372694) core. mdpi.com However, these methods can sometimes result in mixtures of regioisomers and require harsh conditions. Future research will focus on developing more sophisticated and efficient synthetic pathways.
Key areas for development include:
Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecules in a single step, improving atom economy and reducing waste. nih.gov Developing a one-pot synthesis for 3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole from simple precursors would represent a significant advancement.
Transition-Metal Catalysis: Palladium- or copper-catalyzed cross-coupling and annulation reactions are powerful tools for heterocycle synthesis. mdpi.com Research into catalytic methods could provide milder reaction conditions and greater control over regioselectivity, which is a common challenge in pyrazole synthesis. mdpi.com
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and product consistency compared to batch processing. Adapting synthetic routes for this compound to flow chemistry systems could be crucial for future industrial production.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to libraries. nih.gov | Identification of suitable starting materials and catalysts. |
| Metal-Catalyzed Cyclization | High regioselectivity, mild reaction conditions, functional group tolerance. mdpi.com | Catalyst cost and removal from the final product. acs.org |
| Photoredox Catalysis | Use of visible light as a renewable energy source, novel reaction pathways. | Scalability and specialized equipment requirements. |
Expansion of Derivatization Strategies
To explore the chemical space around the this compound core, extensive derivatization is necessary. Future efforts will concentrate on functionalizing the pyrazole ring at its reactive positions (N-1, C-4, and C-5) to generate libraries of novel analogues for biological screening.
Future derivatization approaches will include:
N-1 Functionalization: The acidic N-H proton allows for straightforward alkylation, arylation, or acylation, enabling modulation of the compound's physicochemical properties.
C-4 Halogenation and Cross-Coupling: Introduction of a halogen at the C-4 position provides a handle for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of diverse aryl, heteroaryl, or alkyl groups.
C-H Activation: Direct functionalization of the C-5 position through C-H activation is a modern, atom-economical strategy to introduce new substituents without the need for pre-functionalized starting materials.
Interactive Table: Potential Derivatization Sites and Strategies
| Position on Pyrazole Ring | Type of Reaction | Potential Functional Groups to Introduce | Desired Outcome |
|---|---|---|---|
| N-1 | Alkylation, Arylation, Acylation | Small alkyl chains, (hetero)aryl rings, amide groups | Modulate solubility, lipophilicity, and metabolic stability. |
| C-4 | Electrophilic Halogenation followed by Cross-Coupling | Phenyl, pyridyl, thiophene (B33073) rings; alkynes | Explore new binding interactions with biological targets. |
| C-5 | Direct C-H Arylation/Alkylation | Substituted phenyl rings, complex alkyl groups | Enhance potency and selectivity. |
In-depth Exploration of Structure-Function Relationships
A systematic investigation into the structure-activity relationships (SAR) and structure-property relationships (SPR) is crucial for optimizing lead compounds. The trifluoromethoxy group is a key modulator of biological activity, known for its high lipophilicity and ability to act as a hydrogen bond acceptor. mdpi.com
Future research will focus on:
Systematic Analogue Synthesis: Creating focused libraries of compounds based on the derivatization strategies outlined above to systematically probe the effect of each modification on biological activity.
Computational Modeling: Utilizing molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the binding of derivatives to potential targets and to rationalize experimental results. nih.gov
Biophysical Analysis: Employing techniques like X-ray crystallography to gain atomic-level insights into how these compounds interact with their biological targets, guiding further rational design.
Discovery of New Biological Targets and Therapeutic Applications
The pyrazole scaffold is associated with a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.govmdpi.com The specific substitution pattern of this compound suggests it could be active against a range of targets.
Future exploration will involve:
Broad Biological Screening: Testing the compound and its derivatives against diverse panels of biological targets, such as protein kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes. Pyrazole derivatives have shown promise as inhibitors of various kinases, including VEGFR-2 and PI3 kinase. nih.govbohrium.com
Phenotypic Screening: Using cell-based assays to identify compounds that produce a desired physiological effect, which can help uncover novel mechanisms of action and new therapeutic indications.
Target Deconvolution: For compounds identified through phenotypic screening, advanced chemical biology techniques will be needed to identify the specific protein target responsible for the observed activity.
Investigation into Sustainable Synthesis and Application Methodologies
The principles of green chemistry are becoming increasingly important in pharmaceutical development to minimize environmental impact. numberanalytics.comresearchgate.net Future research must prioritize the development of sustainable synthetic routes.
Key green chemistry approaches include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. ijpsjournal.comrasayanjournal.co.in
Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical CO2. numberanalytics.com
Biocatalysis: Employing enzymes as catalysts can offer high selectivity under mild conditions, reducing waste and avoiding the use of toxic reagents. numberanalytics.com
Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of starting material atoms into the final product. nih.gov
Addressing Challenges in Scalability and Industrial Production
Transitioning a synthetic route from a laboratory scale to industrial production presents significant challenges. acs.org A process that is feasible for creating milligrams of a compound may be impractical or unsafe for producing kilograms.
Key challenges to be addressed include:
Cost of Goods: The starting materials, particularly those containing the trifluoromethoxy group, can be expensive. Developing routes that use cheaper, more readily available precursors is essential.
Process Safety and Robustness: Reactions must be optimized to be safe, reproducible, and insensitive to minor variations in conditions. This includes minimizing the use of hazardous reagents and controlling exothermic events.
Purification: Relying on chromatographic purification is not viable for large-scale production. Future routes must be designed to yield products that can be purified through crystallization or distillation.
Regulatory Compliance: The manufacturing process must meet the stringent requirements of regulatory agencies, ensuring the final active pharmaceutical ingredient (API) is of high purity and free from harmful impurities.
Q & A
Q. What are the common synthetic routes for preparing 3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole and its derivatives?
The synthesis typically involves multi-step protocols, including:
- Cyclocondensation : Reaction of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For example, 1-Tosyl-4-(4-(trifluoromethoxy)phenyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole was synthesized via a Pd-mediated coupling reaction followed by cyclization .
- Cross-coupling reactions : Use of Suzuki-Miyaura couplings with boronate intermediates, as seen in derivatives containing trifluoromethoxy-substituted aryl groups .
- Functionalization : Post-synthetic modifications, such as tosylation or methylation, to introduce specific substituents .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR resolves regioselectivity in pyrazole ring substitution and confirms trifluoromethoxy group integration .
- X-ray crystallography : Provides precise bond angles and dihedral angles between aromatic rings (e.g., dihedral angles of 16.83°–51.68° in pyrazole derivatives) .
- Mass spectrometry (ESI) : Validates molecular weights and fragmentation patterns .
Q. What in vitro biological screening approaches are recommended for evaluating pharmacological potential?
- Enzyme inhibition assays : Assess interactions with targets like carbonic anhydrases or cyclooxygenases using fluorometric or colorimetric methods .
- Cellular assays : Evaluate cytotoxicity or anti-inflammatory activity in cell lines (e.g., macrophages) via MTT or ELISA .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in synthesizing analogs?
- Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
- Solvent systems : Polar aprotic solvents (e.g., THF/H₂O mixtures) enhance regioselectivity in cyclocondensation .
- Temperature control : Elevated temperatures (50–80°C) improve reaction rates but may require trade-offs in selectivity .
Q. How can contradictory NMR data be resolved for substituted derivatives?
- 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals in crowded spectra .
- Isotopic labeling : Introduce ¹⁵N or ¹⁹F labels to track substituent effects on chemical shifts .
- Computational modeling : Compare experimental data with DFT-calculated NMR parameters .
Q. What strategies establish structure-activity relationships (SAR) for drug discovery?
- Systematic substituent variation : Compare trifluoromethoxy, methoxy, and chloro analogs for bioactivity trends .
- Molecular docking : Map interactions with target proteins (e.g., carbonic anhydrase active sites) using crystallographic data .
- Pharmacophore modeling : Identify critical functional groups (e.g., pyrazole N1 position) for binding affinity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of similar analogs?
- Standardize assays : Use identical cell lines and protocols (e.g., IC₅₀ measurements at 24-hour endpoints) .
- Control for solubility : Ensure consistent DMSO concentrations to avoid artifacts in in vitro studies .
- Meta-analysis : Cross-reference PubChem bioactivity data with independent studies to identify outliers .
Methodological Resources
- Synthetic protocols : Detailed procedures for Pd-mediated couplings and cyclizations are available in the Beilstein Journal of Organic Chemistry .
- Crystallographic data : CIF files for structural analysis are accessible via Chemotion repositories .
- Bioactivity datasets : PubChem records (CID 3512137) provide comparative data for carbonic anhydrase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
